

Procurement of Cerium-140 Oxide for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement and research use of **Cerium-140** oxide ($^{140}\text{CeO}_2$). It is intended to guide researchers, scientists, and drug development professionals in sourcing, handling, and utilizing this stable isotope for various research applications.

Procurement and Supplier Information

Cerium-140 oxide is a stable isotope of cerium, representing approximately 88.45% of natural cerium abundance.^[1] For research purposes, enriched $^{140}\text{CeO}_2$ with a purity of >99% is often required.^[1] Several specialized suppliers provide high-purity $^{140}\text{CeO}_2$ suitable for research applications. When procuring this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify the isotopic and chemical purity.

Supplier	Available Forms	Enrichment/Purity	Contact Information
American Elements	Oxide, various other forms	>99% isotopic purity, various grades (ACS, Reagent, etc.)	Request a quote via their website.
ATT Advanced Elemental Materials	Oxide	Customizable purity and size	Contact for price and availability.
BuyIsotope.com (Neonest AB)	Oxide (CeO ₂)	Enriched	Request a quote via their website. [2] [3]
National Isotope Development Center (NIDC)	Oxide, Chloride, Hydrated Nitrate, Metal Solid	>99% isotopic enrichment	Contact for information. [4]
Trace Sciences International	Oxide	99%+ enrichment	Contact for information. [1]

Table 1: Selected Suppliers of **Cerium-140** Oxide for Research.

Material Specifications and Characterization

Upon receipt of ¹⁴⁰CeO₂, it is essential to verify its physicochemical properties. Standard characterization techniques are employed to ensure the material meets the specifications required for the intended research.

Parameter	Typical Specification	Characterization Method
Isotopic Purity	>99% ¹⁴⁰ Ce	Mass Spectrometry (e.g., ICP-MS)
Chemical Purity	>99.9% (metals basis)	Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
Particle Size	Application-dependent (e.g., <25 nm for nanoparticle studies)	Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)[5]
Crystalline Structure	Cubic fluorite	X-ray Diffraction (XRD)[5]
Surface Area	Application-dependent	Brunauer-Emmett-Teller (BET) analysis
Zeta Potential	Dependent on suspension conditions	Dynamic Light Scattering (DLS)

Table 2: Typical Specifications and Characterization Methods for Research-Grade **Cerium-140** Oxide.

Safety, Handling, and Storage

Cerium oxide, including its isotopes, is generally considered to have low toxicity. However, as with any fine powder, inhalation should be avoided.[6] Appropriate personal protective equipment (PPE) should be worn when handling the material.

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Safety glasses or goggles.[7][8]
 - Skin Protection: Impermeable gloves and a lab coat.[7][9]
 - Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of dust inhalation.[9]
- Handling:

- Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation.[8][9]
- Avoid contact with skin and eyes.[6][8]
- Wash hands thoroughly after handling.[7][9]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[6][7]
 - Keep the container tightly closed.[6][7]
 - Store away from strong oxidizing agents and acids.[6][9]
- First Aid:
 - Inhalation: Move to fresh air.[6]
 - Skin Contact: Wash with soap and water.[6]
 - Eye Contact: Rinse with plenty of water for at least 15 minutes.[6]
 - Ingestion: Rinse mouth with water and consult a physician.[6]

Application Notes & Experimental Protocols

Cerium-140 oxide is utilized in various research fields, primarily in its nanoparticle form (nanoceria). Its unique redox properties, cycling between Ce^{3+} and Ce^{4+} states, are central to its function as a catalytic antioxidant.[10]

Application: Antioxidant and Radical Scavenging Activity

Nanoceria exhibits enzyme-mimetic activities, such as superoxide dismutase (SOD) and catalase mimetic activities, making it a potent antioxidant.[11][12] This property is being explored for therapeutic applications in diseases associated with oxidative stress, including neurodegenerative disorders and inflammation.[2][13]

This protocol assesses the antioxidant capacity of $^{140}\text{CeO}_2$ nanoparticles.

- Preparation of Reagents:
 - Prepare a stock solution of $^{140}\text{CeO}_2$ nanoparticles in a suitable solvent (e.g., deionized water, ethanol) and sonicate to ensure dispersion.
 - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Assay Procedure:
 - In a 96-well plate, add varying concentrations of the $^{140}\text{CeO}_2$ nanoparticle suspension.
 - Add the DPPH solution to each well and mix.
 - Incubate the plate in the dark at room temperature for 30 minutes.[\[14\]](#)
 - Measure the absorbance at 517 nm using a microplate reader.
 - Ascorbic acid can be used as a positive control.
- Data Analysis:
 - Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without nanoparticles and A_{sample} is the absorbance with nanoparticles.

Concentration of $^{140}\text{CeO}_2$ NPs ($\mu\text{g/mL}$)	Absorbance at 517 nm	% DPPH Scavenging
0 (Control)	[Example Value: 0.850]	0
10	[Example Value: 0.680]	20.0
25	[Example Value: 0.425]	50.0
50	[Example Value: 0.213]	75.0
100	[Example Value: 0.106]	87.5

Table 3: Example Data for DPPH Radical Scavenging Assay.(Note: These are example values and will vary based on experimental conditions and nanoparticle characteristics.)

Application: Cancer Therapy

In the acidic tumor microenvironment, nanoceria can act as a pro-oxidant, generating reactive oxygen species (ROS) that are toxic to cancer cells while having minimal effect on healthy cells at physiological pH.[7] This selective cytotoxicity makes it a promising candidate for cancer therapy.[15][16]

This protocol determines the effect of $^{140}\text{CeO}_2$ nanoparticles on the viability of cancer cells.

- Cell Culture:
 - Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
- Cell Seeding:
 - Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
- Treatment:
 - Prepare various concentrations of sterile $^{140}\text{CeO}_2$ nanoparticle suspension in cell culture media.
 - Replace the media in the wells with the nanoparticle-containing media.
 - Incubate for 24, 48, or 72 hours.
- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at 570 nm.
- Data Analysis:
 - Calculate cell viability as a percentage of the untreated control.
 - Determine the IC50 value (the concentration at which 50% of cells are non-viable).

Concentration of $^{140}\text{CeO}_2$ NPs ($\mu\text{g/mL}$)	Cell Viability (%)
0 (Control)	100
10	95
25	80
50	52
100	25

Table 4: Example Data for MTT Assay on a Cancer Cell Line. (Note: These are example values and will vary based on the cell line, nanoparticle characteristics, and incubation time.)

Application: Neuroprotection

Cerium oxide nanoparticles have shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.^[9] They are thought to exert their protective effects by reducing oxidative stress and modulating signaling pathways involved in neuronal survival.^{[9][17]}

Understanding the internalization of $^{140}\text{CeO}_2$ nanoparticles by neuronal cells is crucial for evaluating their therapeutic potential.

- Cell Culture:
 - Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
- Treatment:

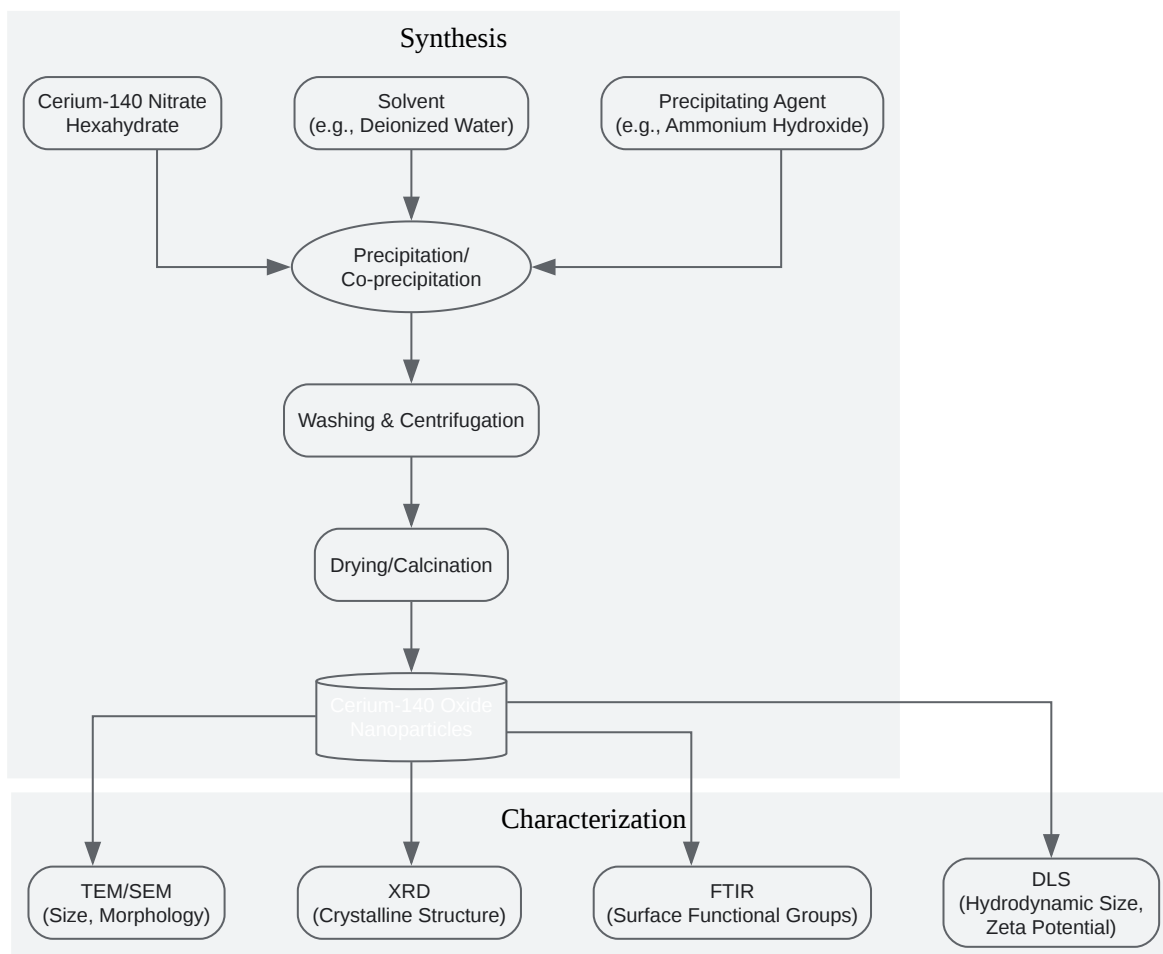
- Treat the cells with a known concentration of $^{140}\text{CeO}_2$ nanoparticles for a specific time period (e.g., 24 hours).
- Sample Preparation:
 - Wash the cells thoroughly with PBS to remove any nanoparticles not internalized.
 - Lyse the cells using an appropriate lysis buffer.
- Quantification:
 - Determine the cerium content in the cell lysate using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
 - Normalize the cerium content to the total protein content of the lysate (determined by a BCA or Bradford assay).
- Data Analysis:
 - Express the cellular uptake as the amount of cerium per unit of cell protein (e.g., pg Ce / μg protein).

Time (hours)	Cellular Uptake of ^{140}Ce (pg/ μg protein)
0	0
6	15.2
12	35.8
24	62.5

Table 5: Example Data for Cellular Uptake of $^{140}\text{CeO}_2$ Nanoparticles in a Neuronal Cell Line. (Note: These are example values and will vary based on experimental conditions.)

Visualizations

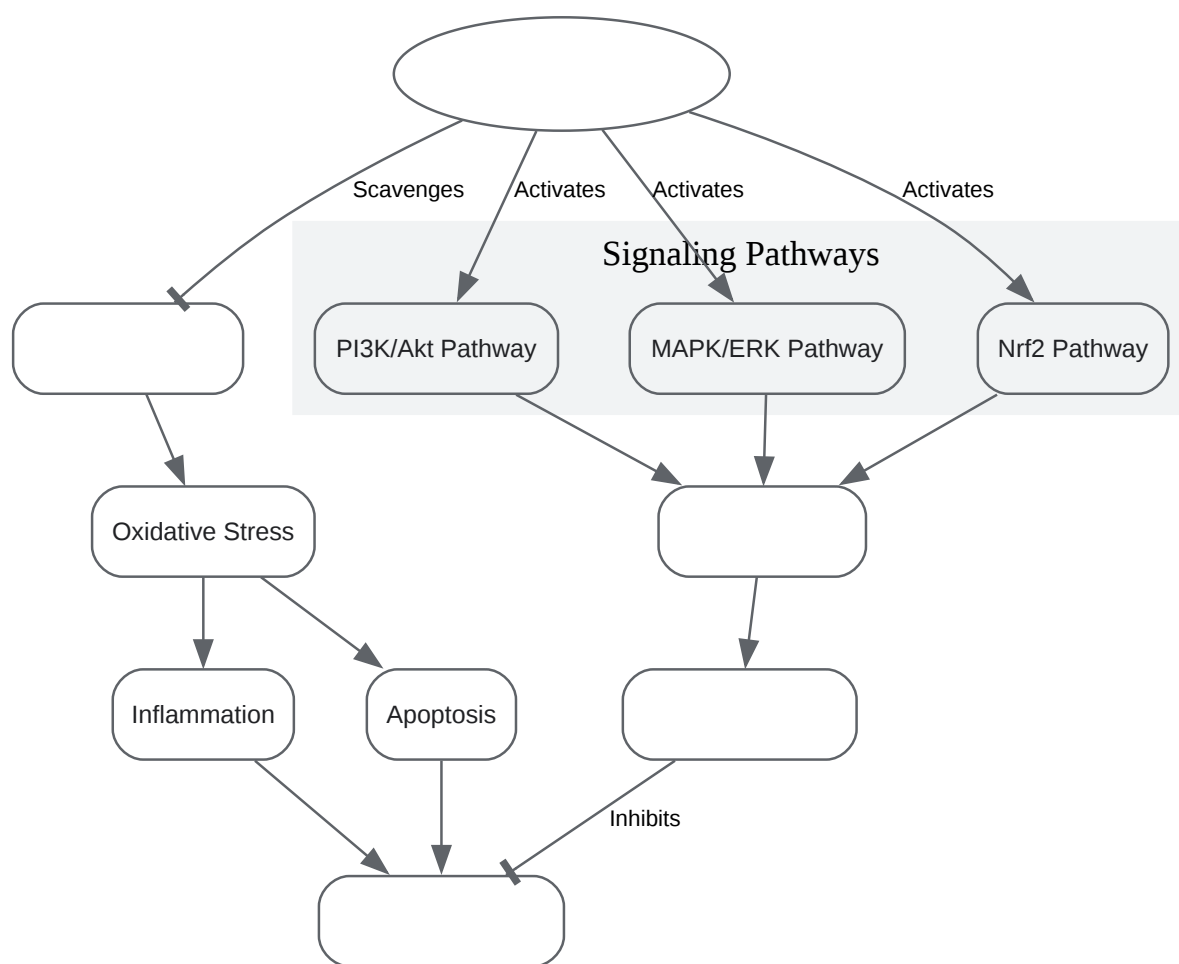
Experimental Workflow: Nanoparticle Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **Cerium-140** oxide nanoparticles.

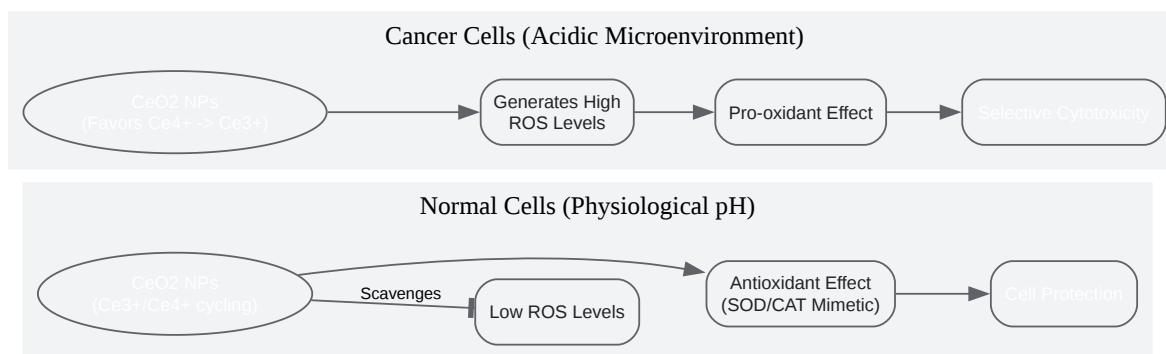
Signaling Pathway: Neuroprotective Mechanism of Nanoceria



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Caption: Proposed neuroprotective signaling pathways modulated by cerium oxide nanoparticles.

Logical Relationship: Dual Role of Nanoceria in Cancer Therapy



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Caption: pH-dependent dual role of cerium oxide nanoparticles in normal versus cancer cells.

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- To cite this document: BenchChem. [Procurement of Cerium-140 Oxide for Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079874#procurement-of-cerium-140-oxide-for-research]

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